molecular formula C13H18N5O7PS B14661765 2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5'-(dihydrogen phosphate) CAS No. 51554-39-3

2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5'-(dihydrogen phosphate)

Cat. No.: B14661765
CAS No.: 51554-39-3
M. Wt: 419.35 g/mol
InChI Key: SAZHRFOATUDLAL-WOUKDFQISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5’-(dihydrogen phosphate) is a chemical compound that features a unique combination of a sulfanyl group and an adenosine phosphate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5’-(dihydrogen phosphate) typically involves the reaction of adenosine with prop-2-en-1-yl sulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The resulting intermediate is then phosphorylated using a phosphorylating agent like phosphorus oxychloride (POCl3) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5’-(dihydrogen phosphate) can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiol.

    Substitution: Nucleophilic substitution reactions can occur at the adenosine moiety, where nucleophiles such as amines or thiols can replace the phosphate group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Amino or thiol-substituted adenosine derivatives

Scientific Research Applications

2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5’-(dihydrogen phosphate) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5’-(dihydrogen phosphate) involves its interaction with specific molecular targets and pathways. The compound can bind to adenosine receptors, modulating their activity and influencing various physiological processes. Additionally, the sulfanyl group may interact with cellular thiol groups, affecting redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5’-(monophosphate)
  • 2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5’-(triphosphate)

Uniqueness

2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5’-(dihydrogen phosphate) is unique due to its specific combination of a sulfanyl group and an adenosine phosphate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

51554-39-3

Molecular Formula

C13H18N5O7PS

Molecular Weight

419.35 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-amino-2-prop-2-enylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C13H18N5O7PS/c1-2-3-27-13-16-10(14)7-11(17-13)18(5-15-7)12-9(20)8(19)6(25-12)4-24-26(21,22)23/h2,5-6,8-9,12,19-20H,1,3-4H2,(H2,14,16,17)(H2,21,22,23)/t6-,8-,9-,12-/m1/s1

InChI Key

SAZHRFOATUDLAL-WOUKDFQISA-N

Isomeric SMILES

C=CCSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N

Canonical SMILES

C=CCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.